Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate is a synthetic organic compound characterized by its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry. The compound features a dichlorobenzyl group, a dimethylamino group, and an ester functional group, making it versatile for research and industrial purposes. Its molecular formula is with a molecular weight of 344.2 g/mol.
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate can be classified as:
The synthesis of ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate typically involves several steps:
Each step requires specific reaction conditions, including temperature control, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate |
| InChI | InChI=1S/C16H19Cl2NO3/c1-4... |
| InChI Key | HZNINJSNPLWUSB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C=CN(C)C |
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate can undergo various chemical reactions due to its functional groups:
These reactions are significant as they can lead to the formation of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate involves its interaction with specific molecular targets within biological systems:
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate is a solid at room temperature and exhibits moderate solubility in organic solvents.
The compound is stable under normal laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity is primarily due to the presence of functional groups that facilitate various chemical reactions.
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate has potential applications in:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: